molecular formula C20H17Cl2N3O3S2 B2433241 4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 923478-47-1

4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2433241
CAS No.: 923478-47-1
M. Wt: 482.39
InChI Key: IIMAPPJBEZFOPU-UHFFFAOYSA-N
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Description

4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound is characterized by its complex structure, which includes a benzamide core, a thiazole ring, and a sulfamoyl group. It is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of 2,5-dichlorophenylamine with a suitable thioamide under acidic conditions.

    Introduction of the Benzamide Core: The benzamide core is introduced by reacting the thiazole derivative with 4-aminobenzoic acid or its derivatives.

    Addition of the Sulfamoyl Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the cleavage of the sulfamoyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring and benzamide core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: De-sulfamoylated derivatives.

    Substitution Products: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, and proteins involved in various biological pathways.

    Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide: can be compared with other benzamide derivatives and thiazole-containing compounds.

    Examples: 4-(N-methylsulfamoyl)-N-(4-(2,5-dichlorophenyl)thiazol-2-yl)benzamide, 4-(N-cyclopropyl-N-methylsulfamoyl)-N-(4-phenylthiazol-2-yl)benzamide.

Uniqueness

    Structural Features: The presence of both the cyclopropyl and methyl groups in the sulfamoyl moiety, along with the dichlorophenyl-thiazole structure, makes this compound unique.

    Biological Activity: Its specific interactions with molecular targets and pathways may differ from those of similar compounds, leading to distinct biological effects.

Properties

IUPAC Name

4-[cyclopropyl(methyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2N3O3S2/c1-25(14-5-6-14)30(27,28)15-7-2-12(3-8-15)19(26)24-20-23-18(11-29-20)16-10-13(21)4-9-17(16)22/h2-4,7-11,14H,5-6H2,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIMAPPJBEZFOPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=C(C=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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